molecular formula C16H9BrO3 B8694648 2-(4-Bromobenzoyl)-1H-indene-1,3(2H)-dione

2-(4-Bromobenzoyl)-1H-indene-1,3(2H)-dione

Cat. No. B8694648
M. Wt: 329.14 g/mol
InChI Key: ZRENLAMBSWICJE-UHFFFAOYSA-N
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Patent
US07320986B2

Procedure details

Methanol (8.5 ml) was treated with sodium (4.8 g) in benzene (90 mL). The reaction mixture was refluxed overnight, allowed to cool to room temperature, and treated with phthalic acid dimethyl ester (38.84 g) and 1-(4-bromophenyl)ethanone (39.81 g) in benzene (50 mL). Distillation of the reaction mixture was performed at 80° C. overnight to remove methanol. The reaction mixture was poured into diluted HCl and filtered. The filter cake was collected and recrystallized from ethanol to provide the title compound.
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
38.84 g
Type
reactant
Reaction Step Two
Quantity
39.81 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO.[Na].CO[C:6](=[O:17])[C:7]1[C:8](=[CH:13][CH:14]=[CH:15][CH:16]=1)[C:9]([O:11]C)=O.[Br:18][C:19]1[CH:24]=[CH:23][C:22]([C:25](=[O:27])[CH3:26])=[CH:21][CH:20]=1>C1C=CC=CC=1>[Br:18][C:19]1[CH:24]=[CH:23][C:22]([C:25]([CH:26]2[C:6](=[O:17])[C:7]3[C:8](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:9]2=[O:11])=[O:27])=[CH:21][CH:20]=1 |^1:2|

Inputs

Step One
Name
Quantity
8.5 mL
Type
reactant
Smiles
CO
Name
Quantity
4.8 g
Type
reactant
Smiles
[Na]
Name
Quantity
90 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
38.84 g
Type
reactant
Smiles
COC(C=1C(C(=O)OC)=CC=CC1)=O
Name
Quantity
39.81 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
Distillation of the reaction mixture
CUSTOM
Type
CUSTOM
Details
to remove methanol
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into diluted HCl
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filter cake was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(C(=O)C2C(C3=CC=CC=C3C2=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.